5-Chloro-4-methoxythiophene-2-carboxylic acid
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Overview
Description
5-Chloro-4-methoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxythiophene-2-carboxylic acid typically involves the chlorination of 4-methoxythiophene-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-Methoxythiophene-2-carboxylic acid
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols and aldehydes
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
5-Chloro-4-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxythiophene-2-carboxylic acid
- 5-Fluoro-4-methoxythiophene-2-carboxylic acid
- 5-Iodo-4-methoxythiophene-2-carboxylic acid
Uniqueness
5-Chloro-4-methoxythiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C6H5ClO3S |
---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
5-chloro-4-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO3S/c1-10-3-2-4(6(8)9)11-5(3)7/h2H,1H3,(H,8,9) |
InChI Key |
OMJUJKAGBXJCKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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